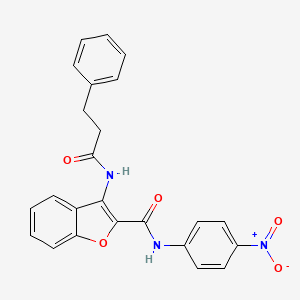

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-(4-nitrophenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c28-21(15-10-16-6-2-1-3-7-16)26-22-19-8-4-5-9-20(19)32-23(22)24(29)25-17-11-13-18(14-12-17)27(30)31/h1-9,11-14H,10,15H2,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGMLCLBELTBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the benzofuran derivative using a mixture of concentrated nitric acid and sulfuric acid.

Amidation Reaction: The final step involves the amidation of the nitrophenyl-substituted benzofuran with 3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Amino-substituted benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

科学研究应用

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized into three classes: benzofuran carboxamides , aryl-substituted amides , and heterocyclic derivatives . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural Analogues in Benzofuran/Furan Carboxamides

- N-(4-Bromophenyl)furan-2-carboxamide shares a similar carboxamide linkage but lacks the benzofuran core and nitro group. The bromine substituent may enhance halogen bonding in drug-receptor interactions compared to the nitro group’s electron-withdrawing effects .

- 6-Chloro-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (from ) includes halogenated aryl groups and a methylcarbamoyl substitution. Chlorine and fluorine substituents typically improve metabolic stability and bioavailability compared to nitro groups .

Functional Analogues in Heterocyclic Derivatives

- 1,3,4-Thiadiazole derivatives () exhibit antimicrobial activity against Gram-negative bacteria (E. coli) and fungi (C. albicans). While these compounds share the 4-nitrophenyl group, their thiadiazole core may confer greater rigidity and hydrogen-bonding capacity than benzofuran .

- Quinazoline carboxamidines () demonstrate dual antibacterial and anti-HIV activity. The quinazoline scaffold’s planar structure allows intercalation into DNA/RNA, a mechanism less feasible with benzofuran derivatives .

Pharmacokinetic and Physicochemical Properties

- Solubility : The nitro group in the target compound may reduce aqueous solubility compared to hydroxyl or amine-substituted analogs (e.g., hydroxamic acids in ) .

生物活性

N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and antioxidant effects. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, which are known for various pharmacological properties. The presence of the nitrophenyl and phenylpropanamido groups enhances its biological activity.

Neuroprotective Effects

Research has demonstrated that derivatives of benzofuran-2-carboxamide exhibit significant neuroprotective properties. A study synthesized a series of benzofuran derivatives, including this compound, and evaluated their effects on neuronal cell cultures. The findings indicated that certain compounds could protect against NMDA-induced excitotoxicity, a common model for studying neurodegenerative conditions.

Key Findings:

- Compounds showed considerable protection against neuronal damage at concentrations as low as 100 μM.

- The most effective derivatives had specific substitutions that contributed to their neuroprotective action, such as methyl (-CH3) and hydroxyl (-OH) groups at designated positions on the benzofuran moiety .

Antioxidant Activity

In addition to neuroprotection, the compound exhibits antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in preventing oxidative stress-related damage in cells.

Research Highlights:

- Compound 1j from the derivative series was particularly noted for its ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals effectively.

- In vitro tests demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cells .

Case Studies

A notable case study involved the evaluation of various benzofuran derivatives, including this compound, in models of neurodegeneration. The study highlighted:

| Compound | Concentration (μM) | Neuroprotective Effect | Antioxidant Activity |

|---|---|---|---|

| This compound | 100 | Significant | Moderate |

| Compound 1f | 30 | Comparable to memantine | High |

| Compound 1j | 100 | Marked | High |

This table summarizes the comparative efficacy of various compounds derived from benzofuran in neuroprotection and antioxidant activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the benzofuran ring are crucial for enhancing both neuroprotective and antioxidant activities. For instance:

- Methyl Group : Enhances neuroprotective effects.

- Hydroxyl Group : Contributes to antioxidant properties.

These insights suggest that further modifications could lead to more potent derivatives with enhanced therapeutic potential.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-nitrophenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis involving (1) benzofuran core formation via cyclization, (2) amidation with 3-phenylpropanoyl chloride, and (3) nitrophenyl substitution. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (reflux vs. microwave-assisted heating), and catalyst selection (e.g., DMAP for amide coupling). Yield optimization may require iterative adjustments of molar ratios and reaction times .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., nitrophenyl at C2, propanamido at C3) via - and -NMR chemical shifts .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] ~495 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Q. What in vitro assays are suitable for initial biological screening (e.g., cytotoxicity, enzyme inhibition)?

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculation .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases, comparing inhibition to reference compounds like erlotinib .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Orthogonal Validation : Combine cell-based assays with biophysical methods (e.g., SPR for binding affinity, ITC for thermodynamic profiling) to confirm target engagement .

- Structural Modifications : Synthesize analogs (e.g., replacing the nitro group with methoxy) to test hypotheses about substituent effects on activity .

Q. How can the mechanism of action be elucidated for this compound in cancer models?

- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify dysregulated pathways (e.g., apoptosis, MAPK signaling) in treated vs. untreated cells .

- In Vivo Models : Xenograft studies in immunocompromised mice (e.g., BALB/c nude) with tumor volume monitoring and histopathology .

Q. What computational approaches predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (PDB: 1M17) or GPCRs .

- MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100-ns trajectories .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response experiments to account for variability in IC values?

- Protocol : Use 8–10 concentration points (0.1–100 µM) in triplicate, normalized to vehicle controls. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis : Non-linear regression (GraphPad Prism) with Hill slope adjustment to calculate IC. Report 95% confidence intervals .

Q. What are the limitations of using nitro groups in drug design, and how might they affect metabolic stability?

- Metabolic Risks : Nitro groups are prone to reduction (e.g., by CYP450 enzymes), generating reactive intermediates. Test stability in liver microsomes and identify metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。